molecular formula C8H16ClN3O2 B1527415 4-(2-amino-2-methylpropanoyl)piperazin-2-one hydrochloride CAS No. 1220034-89-8

4-(2-amino-2-methylpropanoyl)piperazin-2-one hydrochloride

Cat. No.: B1527415
CAS No.: 1220034-89-8
M. Wt: 221.68 g/mol
InChI Key: PRCHJUDEFQDPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-amino-2-methylpropanoyl)piperazin-2-one hydrochloride is an organic compound of significant interest in medicinal chemistry and biochemical research. It is a derivative of the piperazin-2-one scaffold, a structure known for its relevance in the development of novel pharmacologically active compounds . Piperazine and its substituted derivatives are found in a broad class of chemical compounds with diverse biological activities and are key structural components in several notable drugs . The 2-amino-2-methylpropanoyl (also known as AMP) moiety incorporated into the structure is a known functional group used in various industrial and research applications . This specific molecular architecture makes it a valuable candidate for exploring protein-protein interaction inhibition. Research into structurally related trisubstituted piperazin-2-one derivatives has demonstrated potent and selective antiviral activity. Notably, such compounds have been identified as effective inhibitors of human adenovirus (HAdV) replication, showing promise for treating infections in immunocompromised patients . The mechanism of action for this class of compounds involves the inhibition of the adenovirus proteinase (AVP), a crucial enzyme for viral maturation. By binding to AVP, these piperazin-2-one derivatives prevent the proteolytic processing of viral proteins, thereby blocking the production of infectious viral particles . This compound is intended for research purposes only, specifically for in vitro biochemical studies and the development of new antiviral agents. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(2-amino-2-methylpropanoyl)piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2.ClH/c1-8(2,9)7(13)11-4-3-10-6(12)5-11;/h3-5,9H2,1-2H3,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCHJUDEFQDPGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCNC(=O)C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220034-89-8
Record name 2-Piperazinone, 4-(2-amino-2-methyl-1-oxopropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220034-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

General Synthetic Strategy

The core structure involves a piperazin-2-one ring substituted at the 4-position with a 2-amino-2-methylpropanoyl group. The hydrochloride salt form is typically obtained by treatment with hydrochloric acid post-synthesis.

Key synthetic steps include:

  • Acylation of piperazin-2-one or its derivatives with 2-amino-2-methylpropanoic acid derivatives or activated esters.
  • Protection of amine groups to prevent side reactions during acylation.
  • Use of reductive amination or coupling reactions to introduce the amino acid side chain.
  • Salt formation by reaction with hydrochloric acid to yield the hydrochloride salt.

Preparation via Acylation of Piperazin-2-one

A common approach is the direct acylation of the piperazin-2-one nucleus at the 4-position with a suitable amino acid derivative:

  • Reagents: 2-amino-2-methylpropanoic acid derivatives (e.g., esters or acid chlorides).
  • Conditions: Typically carried out in organic solvents such as dichloromethane or dimethylformamide (DMF) with a base like DIPEA (N,N-diisopropylethylamine) to scavenge the released acid.
  • Procedure: The piperazin-2-one is reacted with the activated amino acid derivative under stirring at room temperature or mild heating.
  • Purification: The crude product is purified by column chromatography or crystallization.
  • Salt Formation: The free base is converted to the hydrochloride salt by treatment with HCl in an appropriate solvent.

This method benefits from straightforward reaction conditions and moderate yields but requires careful control to prevent over-acylation or polymerization.

Reductive Amination-Based Synthesis

Reductive amination offers an alternative route, especially when starting from piperazine derivatives and ketone or aldehyde precursors:

  • Step 1: Protection of primary amines on the piperazine ring using protecting groups such as ethyl trifluoroacetate to prevent side reactions.
  • Step 2: Reductive amination with 2-methylpropanoyl derivatives or related ketones using mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)3).
  • Step 3: Deprotection under mild basic conditions to yield the target amine.
  • Step 4: Formation of the hydrochloride salt by acid treatment.

This method is advantageous due to high selectivity and yields, as well as the ability to introduce complex substituents on the piperazine ring with minimal side reactions.

Protection-Deprotection Strategies

To achieve regioselectivity and prevent side reactions, protection of amine groups on piperazine is often employed:

  • Protecting Agents: Ethyl trifluoroacetate or other carbamate-forming reagents.
  • Deprotection: Mild basic hydrolysis or acidolysis to remove protecting groups after key transformations.
  • This strategy is particularly important in multi-step syntheses involving sensitive functional groups and allows for selective functionalization at the 4-position of the piperazin-2-one ring.

Purification and Characterization

  • Purification is typically achieved by silica gel column chromatography using ethyl acetate/hexane mixtures.
  • Crystallization from suitable solvents can be used to obtain pure hydrochloride salt forms.
  • Characterization includes NMR, IR, mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Direct Acylation Piperazin-2-one, amino acid ester or acid chloride Room temp or mild heating, base (DIPEA), organic solvent Simple, straightforward Possible side reactions, moderate yields
Reductive Amination Protected piperazine, ketone/aldehyde, NaBH(OAc)3 One-pot, mild conditions High selectivity, good yields Requires protection steps
Protection-Deprotection Protecting agents (ethyl trifluoroacetate), base for deprotection Mild base or acid treatment Regioselectivity, functional group tolerance Additional synthetic steps
Salt Formation Free base, HCl Room temperature, solvent Improves stability and solubility Requires careful pH control

Research Findings and Industrial Relevance

  • Reductive amination methods have been shown to yield rigid piperazine-based compounds with excellent yields and purity, suitable for pharmaceutical applications.
  • Protection-deprotection strategies enable the synthesis of complex piperazine derivatives with high regioselectivity.
  • Acylation methods are widely used but require optimization to minimize impurities and side products.
  • Formation of hydrochloride salts enhances the compound's stability, solubility, and handling in pharmaceutical formulations.
  • Environmentally friendly and solvent-free processes for related piperazine derivatives have been reported, highlighting potential for industrial scalability and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2-amino-2-methylpropanoyl)piperazin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines.

    Substitution: The piperazinone ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperazinones and amines, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(2-amino-2-methylpropanoyl)piperazin-2-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-amino-2-methylpropanoyl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Salt Form Key Applications References
4-(2-Amino-2-methylpropanoyl)piperazin-2-one hydrochloride Piperazin-2-one 4-(2-amino-2-methylpropanoyl) Hydrochloride Research intermediate (unspecified)
Anamorelin Hydrochloride Piperidinecarboxylic acid Complex peptidomimetic chain with phenylmethyl and trimethylhydrazide groups Hydrochloride Treatment of cancer cachexia (ghrelin receptor agonist)
EVO L-tartrate salt Piperazin-2-one 3-(t-butoxymethyl), imidazole-sulfinyl side chain L-tartrate Preclinical studies for liver fibrosis
1-(4-Bromophenyl)piperazin-2-one hydrochloride Piperazin-2-one 1-(4-bromophenyl) Hydrochloride Building block for pharmaceutical synthesis

Key Observations:

However, Anamorelin’s additional aromatic and hydrazide groups confer receptor specificity for ghrelin agonism, unlike the simpler target compound. EVO L-tartrate salt retains the piperazin-2-one core but incorporates a bulky t-butoxymethyl group and a sulfinyl carbamoyl side chain, enabling interaction with fibrosis-related targets (e.g., α-SMA, F4/80) .

Salt Forms and Solubility :

  • Hydrochloride salts are common across analogues (e.g., target compound, bromophenyl derivatives) to enhance aqueous solubility. EVO uses a tartrate salt, likely for improved crystallinity in formulation .

Synthetic Utility :

  • The target compound’s simplicity contrasts with derivatives like 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid , which includes a Fmoc-protected amine for solid-phase peptide synthesis .

Pharmacological and Industrial Relevance

Table 2: Comparative Pharmacological Data

Compound Biological Activity Industrial Use
This compound Not explicitly reported; likely a precursor for bioactive molecules Research chemical (intermediate)
Anamorelin Hydrochloride Ghrelin receptor agonist; increases appetite and muscle mass in cancer patients Approved therapeutic for cachexia
1-(4-Bromophenyl)piperazin-2-one hydrochloride No direct activity reported; used in Suzuki coupling reactions Pharmaceutical intermediate

Key Findings:

  • Target Compound: Limited data on direct therapeutic applications, but its structural motifs align with intermediates in peptidomimetic drug discovery (e.g., Anamorelin) .
  • Bromophenyl Analogues : The bromine atom in derivatives like QC-2222 enables cross-coupling reactions for creating aryl-piperazine libraries .

Biological Activity

4-(2-amino-2-methylpropanoyl)piperazin-2-one hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H16ClN3O2
  • Molar Mass : 221.69 g/mol
  • CAS Number : 1220034-89-8

Anticancer Activity

Recent studies have indicated that compounds with a piperazine core, including derivatives like this compound, exhibit significant anticancer properties. For instance, a related compound demonstrated good anticancer activity in vitro, although it was less potent than standard treatments such as 5-fluorouracil .

Table 1: Anticancer Activity Comparison

CompoundIC50 (µM)Type of Cancer
4-(2-amino-2-methylpropanoyl)piperazin-2-oneTBDVarious
5-Fluorouracil~0.5Colorectal Cancer
TomudexTBDLung Cancer

Antimicrobial Activity

The antimicrobial properties of piperazine derivatives have been well-documented. In particular, studies have shown that modifications on the piperazine ring can enhance antimicrobial efficacy against various pathogens. The compound under discussion may exhibit similar properties, although specific data on its antimicrobial activity remains limited .

Neuroprotective Effects

Emerging research suggests that compounds with structural similarities to this compound may also possess neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where excitotoxicity plays a critical role. The modulation of calcium channels, such as TRPC6, has been implicated in neuronal survival .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Calcium Channel Modulation : The compound may influence calcium influx in neurons, contributing to its neuroprotective effects.
  • Antimicrobial Mechanism : It is likely that the compound disrupts bacterial cell membranes or inhibits essential metabolic pathways.

Study on Anticancer Properties

A study evaluated the anticancer potential of various piperazine derivatives, including those structurally related to this compound. Results indicated a promising anticancer profile with significant cytotoxicity against several cancer cell lines .

Neuroprotective Study

In a model of excitotoxicity, related compounds were shown to reduce neuronal death by modulating TRPC6 channel activity. This suggests that this compound could also offer protective effects in neurodegenerative conditions .

Q & A

Q. What are the recommended synthetic pathways for 4-(2-amino-2-methylpropanoyl)piperazin-2-one hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 2-amino-2-methylpropanoic acid with a piperazin-2-one scaffold. Key steps include:
  • Amide bond formation : Use coupling agents like HATU or EDCI/HOBt in anhydrous DMF under nitrogen to minimize hydrolysis .
  • Salt formation : React the free base with HCl in ethanol or diethyl ether to precipitate the hydrochloride salt .
  • Optimization : Monitor reaction progress via TLC (silica gel, chloroform/methanol 9:1) and optimize pH during salt formation (pH 4–5) to avoid over-acidification, which can degrade the product .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a multi-technique approach:
  • HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution) to assess purity (>98%) .
  • NMR : Confirm the presence of the 2-amino-2-methylpropanoyl moiety (δ 1.3 ppm for CH(CH₃)₂, δ 3.5–4.0 ppm for piperazin-2-one protons) and hydrochloride salt (broad peak at δ 10–12 ppm for NH⁺) .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 245.1 (calculated for C₉H₁₇N₃O₂⁺) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in solubility data reported for this compound across studies?

  • Methodological Answer : Discrepancies often arise from solvent polarity and salt form. To address this:
  • Solvent Screening : Test solubility in DMSO, water (pH-adjusted), and ethanol using nephelometry.
  • Counterion Analysis : Compare solubility of the free base vs. hydrochloride salt via gravimetric analysis.
  • Temperature Effects : Conduct solubility studies at 25°C and 37°C to assess thermodynamic vs. kinetic solubility .
  • Reference : A 2021 study on structurally related piperazin-2-one derivatives found that hydrochloride salts exhibit 3–5× higher aqueous solubility than free bases at pH 7.4 .

Q. How can computational modeling guide the design of experiments to study this compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Use molecular docking and MD simulations:
  • Target Selection : Prioritize targets with known affinity for piperazine derivatives (e.g., GPCRs or kinases) .
  • Docking Protocols : Employ AutoDock Vina with the AMBER force field. The 2-amino-2-methylpropanoyl group may form hydrogen bonds with catalytic residues (e.g., Asp/Glu in active sites).
  • Validation : Cross-validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (kₐ, kₐ) .

Q. What analytical techniques are critical for detecting degradation products under accelerated stability conditions?

  • Methodological Answer : Implement forced degradation studies:
  • Stress Conditions : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
  • Detection : Use LC-MS/MS to identify degradation products. Common pathways include hydrolysis of the amide bond (yielding piperazin-2-one and 2-amino-2-methylpropanoic acid) and oxidation of the tertiary amine .
  • Quantification : Degradation <5% under 40°C/75% RH after 4 weeks indicates acceptable stability .

Application-Focused Questions

Q. How can this compound be utilized in structure-activity relationship (SAR) studies for drug discovery?

  • Methodological Answer : Design analogs with modifications to:
  • The acyl group : Replace 2-amino-2-methylpropanoyl with other amino acids (e.g., alanine or valine) to assess steric/electronic effects.
  • The piperazin-2-one ring : Introduce substituents (e.g., methyl or fluorine) to modulate ring conformation and target affinity.
  • Biological Testing : Evaluate analogs in enzyme inhibition assays (e.g., IC₅₀ determination) and correlate with computational descriptors (e.g., logP, polar surface area) .

Q. What in vitro assays are appropriate for evaluating this compound’s potential as a kinase inhibitor?

  • Methodological Answer : Prioritize assays targeting kinases with ATP-binding pockets accommodating rigid heterocycles:
  • Kinase Panel Screening : Use a 50-kinase panel (e.g., Eurofins KinaseProfiler) at 10 µM to identify hits.
  • Mechanistic Studies : Perform ADP-Glo™ assays to measure ATP-competitive inhibition.
  • Selectivity Profiling : Compare IC₅₀ values against off-target kinases (e.g., PKA, PKC) to assess specificity .

Data Analysis & Troubleshooting

Q. How should researchers interpret conflicting NMR data between synthetic batches?

  • Methodological Answer : Contradictions may arise from:
  • Solvent effects : Ensure consistent use of deuterated solvents (e.g., D₂O vs. DMSO-d₆).
  • Tautomerism : Piperazin-2-one can exhibit keto-enol tautomerism; use variable-temperature NMR to confirm dominant forms.
  • Impurity identification : Compare ¹³C NMR DEPT spectra to detect trace byproducts (e.g., unreacted starting materials) .

Q. What experimental controls are essential when studying this compound’s metabolic stability in hepatocyte assays?

  • Methodological Answer : Include:
  • Positive controls : Use verapamil (high-clearance) and propranolol (moderate-clearance) to validate assay conditions.
  • Negative controls : Incubate compound in heat-inactivated hepatocytes to distinguish enzymatic vs. non-enzymatic degradation.
  • Data normalization : Express results as % remaining relative to time-zero concentrations, using LC-MS/MS quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-amino-2-methylpropanoyl)piperazin-2-one hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(2-amino-2-methylpropanoyl)piperazin-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.